(Quinoxalin-2-yl)methanesulfonamide is a chemical compound that belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities. Quinoxaline itself is a bicyclic compound comprising a benzene ring fused with a pyrimidine ring, and the addition of a methanesulfonamide group enhances its pharmacological properties. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly as an antibacterial and antitumor agent.
This compound is classified under organic compounds, specifically within the category of quinolines and derivatives. It also falls into the subclass of sulfonamides, which are characterized by the presence of a sulfonamide functional group (–SO2NH2) attached to an aromatic system. The structural formula can be represented as:
The synthesis of (quinoxalin-2-yl)methanesulfonamide typically involves several steps:
This multi-step synthesis highlights the versatility and reactivity of quinoxaline derivatives in organic synthesis.
The molecular structure of (quinoxalin-2-yl)methanesulfonamide features a quinoxaline ring system with a methanesulfonamide substituent. The key structural elements include:
The compound's molecular weight is approximately 222.26 g/mol, and its monoisotopic mass is 222.046298264 g/mol .
(Quinoxalin-2-yl)methanesulfonamide can undergo various chemical reactions:
The mechanism of action for (quinoxalin-2-yl)methanesulfonamide primarily revolves around its interaction with biological targets:
Data indicates that derivatives exhibit varying inhibitory concentrations, suggesting that structural modifications can lead to enhanced biological activity.
(Quinoxalin-2-yl)methanesulfonamide exhibits several notable physical and chemical properties:
Relevant data includes:
(Quinoxalin-2-yl)methanesulfonamide has several significant applications in scientific research:
(Quinoxalin-2-yl)methanesulfonamide represents the strategic fusion of two privileged medicinal chemistry scaffolds: the quinoxaline heterocycle and the sulfonamide functional group. Quinoxaline, a bicyclic system comprising a benzene ring fused to pyrazine, has been extensively investigated since the late 19th century following the pioneering synthetic work of Korner and Hinsberg involving condensation of o-phenylenediamine with 1,2-dicarbonyl compounds [1] [4]. This heterocyclic system gained pharmaceutical significance due to its inherent bioisosteric properties, resembling naturally occurring structures like quinones and flavins, enabling diverse biological interactions. The incorporation of the methanesulfonamide moiety at the 2-position marked a significant advancement, creating a hybrid pharmacophore with enhanced target versatility [1] [4].
The evolution of (quinoxalin-2-yl)methanesulfonamide derivatives accelerated with the adoption of green chemistry protocols in the 2010-2020 period, overcoming limitations of traditional synthetic methods characterized by high temperatures, hazardous reagents, and poor regioselectivity [1] [4]. Innovations such as clay-based catalysis (bentonite K-10), lanthanide catalysts (cerium ammonium nitrate), and phosphate-based catalysts enabled efficient, environmentally benign synthesis under mild conditions (room temperature, aqueous media) with yields exceeding 90% [4]. This synthetic accessibility facilitated rapid exploration of structure-activity relationships (SAR), revealing that the sulfonamide moiety significantly enhances target promiscuity through hydrogen bonding with biological targets and modulation of physicochemical properties, particularly improved aqueous solubility and optimal logP values for membrane penetration [1] [4] [5].
Table 1: Key Structural Features and Their Impacts on Pharmacological Profile
Structural Element | Physicochemical Contribution | Biological Impact |
---|---|---|
Quinoxaline core | Planar aromatic structure, weak basicity (pKa ≈ 0.56) | DNA intercalation, kinase inhibition, redox modulation |
Methanesulfonamide group | Enhanced water solubility, hydrogen bond donor/acceptor capability | Carbonic anhydrase inhibition, zinc-binding motif |
C-2 position modification | Variable electronic effects based on substituents | Tunable affinity for hypoxic targets, metabolic stability |
The emergence of (quinoxalin-2-yl)methanesulfonamide as a multitarget pharmacophore is evidenced by its ability to simultaneously engage with diverse oncological targets. Molecular modeling studies demonstrate that the sulfonamide nitrogen coordinates with zinc ions in carbonic anhydrase active sites, while the quinoxaline ring system intercalates DNA and inhibits kinase domains through competitive ATP binding [1] [5]. This multitarget capability positions it advantageously for overcoming tumor heterogeneity and resistance, a critical challenge in modern oncology [1] [4] [7].
Hypoxic tumor microenvironments represent a major therapeutic challenge, contributing to chemotherapy resistance and aggressive phenotypes. (Quinoxalin-2-yl)methanesulfonamide derivatives exhibit a dual hypoxia-targeting mechanism: direct inhibition of hypoxia-induced carbonic anhydrase IX (CA IX) and intrinsic bioreductive activation under low oxygen tension. CA IX, overexpressed in hypoxic tumors but absent in most normal tissues, regulates intracellular pH by catalyzing CO₂ hydration, facilitating tumor survival and metastasis [5] [6]. The sulfonamide moiety in (quinoxalin-2-yl)methanesulfonamide derivatives acts as a potent zinc-binding group (ZBG), competitively inhibiting CA IX with nanomolar affinity (Ki ≈ 42.2 nM for optimized derivatives) [5]. Molecular docking reveals critical interactions: sulfonamide coordination with the catalytic zinc ion, hydrogen bonding with Thr199/Thr200 residues, and hydrophobic interactions between the quinoxaline ring and Leu91 within the CA IX active site [5].
Beyond CA inhibition, the quinoxaline scaffold undergoes enzymatic reduction in hypoxic environments, generating highly reactive intermediates that cause DNA strand breaks and oxidative damage selectively in oxygen-deprived tumor regions. This bioreductive activation exploits the differential reductase expression (e.g., NADPH:cytochrome P450 reductase) between hypoxic tumor cells and normoxic healthy tissues, providing a therapeutic window absent in conventional chemotherapeutics [6]. Structural features enhancing this selectivity include electron-deficient quinoxaline rings (improving reducibility) and substituents modulating redox potentials to ensure preferential activation under hypoxia [1] [6].
Table 2: Carbonic Anhydrase Isoform Inhibition Profile of Representative Derivatives
Compound | CA I Ki (nM) | CA II Ki (nM) | CA IX Ki (nM) | CA XII Ki (nM) | Selectivity Ratio (CA IX/CA II) |
---|---|---|---|---|---|
7g | 28.5 | 35.1 | 42.2 | 120.8 | 0.83 |
18 | 31.2 | 40.5 | 78.3 | 142.6 | 0.51 |
AAZ (Reference) | 250.0 | 12.1 | 25.7 | 5.7 | 2.12 |
Recent structural optimizations have focused on enhancing CA IX selectivity over off-target isoforms (CA I, CA II). Introducing bulky hydrophobic substituents at the quinoxaline 3-position (e.g., trifluoromethyl, halogenated phenyl groups) improves isoform selectivity by better fitting the hydrophobic pocket unique to CA IX [5] [6]. Derivatives bearing these modifications, such as the 3-trifluoromethyl analogue 7h, demonstrate potent antiproliferative activity against hypoxic tumor cells (IC₅₀ = 1.3-2.1 μM against MCF-7, Capan-1) while maintaining selectivity indices >10 compared to normal fibroblast cell lines [5] [6]. This targeted approach minimizes off-target effects associated with ubiquitous CA II inhibition, including electrolyte imbalances and neurological side effects.
Cancer drug resistance remains a primary cause of therapeutic failure, contributing to approximately 90% of cancer-related deaths. (Quinoxalin-2-yl)methanesulfonamide derivatives address multiple resistance pathways through their multimodal mechanism of action and epigenetic modulatory capabilities [7] [9] [10]. A key resistance mechanism involves evasion of apoptosis via overexpression of anti-apoptotic BCL-2 family proteins (BCL-2, BCL-XL, MCL-1) and mutations in caspase pathways. These derivatives counter apoptotic resistance by inducing ferroptosis, an iron-dependent non-apoptotic cell death characterized by lethal lipid peroxidation [7]. The quinoxaline core facilitates this process through system Xc⁻ inhibition, depleting glutathione (GSH) and inactivating glutathione peroxidase 4 (GPX4), the primary cellular defense against membrane lipid peroxidation [7].
The tumor microenvironment contributes significantly to resistance through epithelial-to-mesenchymal transition (EMT) and immune evasion. (Quinoxalin-2-yl)methanesulfonamide derivatives reverse EMT markers (upregulating E-cadherin, downregulating vimentin, Snail, and Twist transcription factors) by inhibiting hypoxia-induced signaling cascades, particularly the HIF-1α pathway [4] [7] [9]. This phenotypic reversal restores epithelial characteristics and chemosensitivity. Additionally, through CA IX inhibition, these compounds normalize the acidic tumor microenvironment, reversing immunosuppression and enhancing T-cell infiltration and function [5] [9].
Kinase signaling adaptations represent another major resistance mechanism. The quinoxaline scaffold demonstrates broad-spectrum kinase inhibitory activity, targeting resistance-driving kinases including vascular endothelial growth factor receptor-2 (VEGFR-2), rapidly accelerated fibrosarcoma (Raf) kinase, and platelet-derived growth factor receptor (PDGFR) [1] [4] [9]. Structural optimization has produced derivatives with improved kinase inhibition profiles. For instance, introducing diarylurea extensions mimicking sorafenib's pharmacophore yields compounds (e.g., VIIIc) inducing G2/M cell cycle arrest and significant disruption of kinase signaling pathways in resistant HCT116 colon carcinoma models [1] [4]. This multi-kinase targeting prevents compensatory pathway activation, a common limitation of selective kinase inhibitors.
Table 3: Resistance Mechanisms and Corresponding (Quinoxalin-2-yl)methanesulfonamide Strategies
Resistance Mechanism | Biological Consequence | Counteracting Effect |
---|---|---|
Apoptosis evasion | Overexpression of BCL-2, MCL-1; caspase mutations | Ferroptosis induction via System Xc⁻ inhibition and GPX4 inactivation |
EMT & Metastasis | Loss of E-cadherin, increased cell motility | EMT reversal via HIF-1α pathway inhibition |
Kinase adaptation | Activation of bypass signaling pathways (VEGFR, PDGFR, Raf) | Multi-kinase inhibition through ATP-competitive binding |
Acidosis & Immune evasion | Immunosuppressive tumor microenvironment | Tumor pH normalization via CA IX inhibition |
Drug efflux pumps | Reduced intracellular drug concentration (ABCB1, ABCC1, ABCG2) | Bypassing efflux through alternative uptake mechanisms and intracellular activation |
The integration of these mechanisms positions (quinoxalin-2-yl)methanesulfonamide derivatives as promising tools against therapeutically recalcitrant tumors. Particularly notable is their activity against hypoxia-adapted cell subpopulations that often survive conventional chemotherapy and drive recurrence. By simultaneously targeting the hypoxic niche (via CA IX inhibition), overcoming apoptotic resistance (via ferroptosis induction), and preventing adaptive kinase signaling, these compounds address multiple resistance facets within a single chemical framework [1] [5] [7]. Ongoing research focuses on structural refinements to optimize pharmacokinetic properties and further enhance target specificity, particularly in overcoming transporter-mediated resistance through improved intracellular retention.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: